
(4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl ring, and various functional groups would all contribute to the overall structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be involved in substitution or elimination reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents.科学研究应用
抗癌和抗结核研究
合成了一系列衍生物,包括 (4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮,并评估了它们的抗癌和抗结核活性。一些衍生物表现出显着的抗结核和抗癌活性,突出了这些化合物在治疗应用中的潜力 (Mallikarjuna, Padmashali, & Sandeep, 2014)。
用于治疗应用的酶抑制
从哌嗪衍生物合成的化合物,包括与 (4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮相关的结构,被筛选用于 α-葡萄糖苷酶抑制。其中一些化合物显示出相当大的抑制活性,表明在治疗剂中的潜在应用,特别是对于糖尿病等疾病 (Abbasi 等人,2019)。
缓蚀
一项对与 (4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮在结构上类似的化合物的研究证明了其在酸性介质中作为低碳钢缓蚀剂的功效。这种新型有机化合物在防止低碳钢腐蚀方面显示出有希望的结果,表明其在工业防腐中的潜在应用 (Singaravelu & Bhadusha, 2022)。
抗菌和生物膜抑制
发现包括与 (4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮相关的创新衍生物具有有效的抗菌功效和生物膜抑制能力。一项特定研究重点介绍了对多种细菌菌株有效并表现出显着生物膜抑制活性的化合物,强调了它们作为新型抗菌剂的潜力 (Mekky & Sanad, 2020)。
组胺 H3 受体拮抗剂
对苯基(哌嗪-1-基)甲酮的研究,其结构类似于 (4-(环丙基磺酰基)哌嗪-1-基)(3-(二甲氨基)苯基)甲酮,导致发现了新型组胺 H3 受体拮抗剂。这些化合物对组胺 H3 受体表现出高亲和力,表明它们在开发治疗觉醒相关疾病的药物中的作用 (Letavic 等人,2015)。
作用机制
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting potential targets could be inflammatory pathways .
Biochemical Pathways
Related compounds have been shown to impact inflammatory pathways, suggesting a potential effect on these pathways .
Result of Action
, related compounds have demonstrated anti-inflammatory and anti-nociceptive effects
未来方向
属性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17(2)14-5-3-4-13(12-14)16(20)18-8-10-19(11-9-18)23(21,22)15-6-7-15/h3-5,12,15H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQHLVKLOMLYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
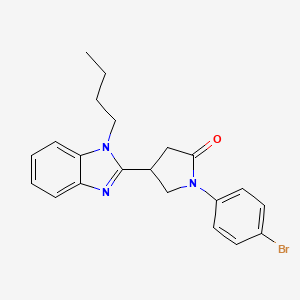
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

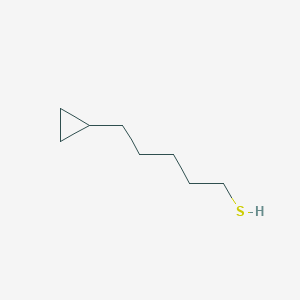
![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)
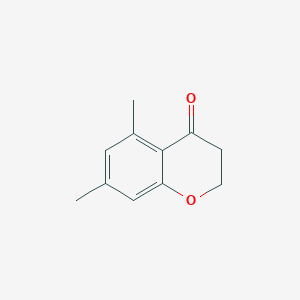
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
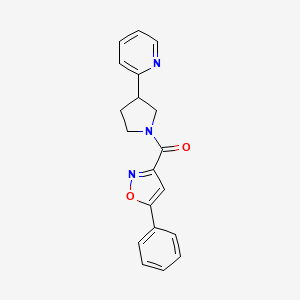

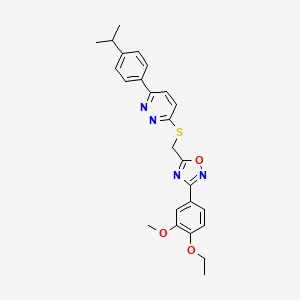
![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)